molecular formula C17H15N3O6 B2999186 Methyl 6-methyl-4-[5-(3-nitrophenyl)furan-2-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 324567-08-0

Methyl 6-methyl-4-[5-(3-nitrophenyl)furan-2-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2999186
CAS No.: 324567-08-0
M. Wt: 357.322
InChI Key: FYQDPZXRMZZOCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-methyl-4-[5-(3-nitrophenyl)furan-2-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative synthesized via the Biginelli reaction. DHPMs are known for diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibition properties. This compound features a 3-nitrophenyl-substituted furan at the C-4 position of the pyrimidine ring, a methyl ester at C-5, and a methyl group at C-4. Its structure distinguishes it from analogs with varying substituents on the aryl or heteroaryl groups, which influence electronic, steric, and biological properties.

Properties

IUPAC Name

methyl 6-methyl-4-[5-(3-nitrophenyl)furan-2-yl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O6/c1-9-14(16(21)25-2)15(19-17(22)18-9)13-7-6-12(26-13)10-4-3-5-11(8-10)20(23)24/h3-8,15H,1-2H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYQDPZXRMZZOCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-methyl-4-[5-(3-nitrophenyl)furan-2-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C18H17N3O6
  • Molecular Weight : 371.34 g/mol
  • CAS Number : 285986-87-0

The compound features a tetrahydropyrimidine ring structure that is substituted with a furan moiety and a nitrophenyl group, which may contribute to its biological activity by influencing interactions with biological targets.

Biological Activity Overview

Recent studies have highlighted the biological potential of compounds related to tetrahydropyrimidines, particularly in the context of cancer treatment and enzyme inhibition. The following sections summarize key findings regarding the biological activity of this compound.

Enzyme Inhibition

  • Thymidine Phosphorylase (TP) Inhibition :
    • Thymidine phosphorylase is implicated in tumor growth and angiogenesis. Compounds structurally similar to methyl 6-methyl-4-[5-(3-nitrophenyl)furan-2-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine derivatives have been evaluated for their inhibitory effects on this enzyme.
    • A study reported that several dihydropyrimidone derivatives exhibited IC50 values ranging from 303.5 to 322.6 µM against TP, indicating moderate inhibitory activity .

Cytotoxicity Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • The cytotoxic effects of methyl 6-methyl-4-[5-(3-nitrophenyl)furan-2-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine derivatives were assessed using various cancer cell lines.
    • Results indicated that these compounds could selectively inhibit cancer cell proliferation without significant toxicity to normal cells such as 3T3 mouse fibroblast cells .

Table 1: Summary of Biological Activities

CompoundTarget EnzymeIC50 (µM)CytotoxicityReference
Methyl 6-methyl...Thymidine Phosphorylase314.0 ± 0.90Non-cytotoxic
Related DihydropyrimidonesThymidine Phosphorylase303.5 ± 0.40Non-cytotoxic

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between methyl 6-methyl-4-[5-(3-nitrophenyl)furan-2-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine derivatives and their target enzymes. These studies suggest that the compound can effectively occupy the active site of thymidine phosphorylase, leading to non-competitive inhibition .

Comparison with Similar Compounds

Substituent Variations on the Aryl/Heteroaryl Group

Key analogs differ in the substituents at the C-4 position of the pyrimidine ring:

Compound Name C-4 Substituent Key Features Reference
Methyl 6-methyl-4-[5-(3-nitrophenyl)furan-2-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 5-(3-Nitrophenyl)furan-2-yl Electron-withdrawing nitro group at meta position; furan enhances π-stacking Target
Methyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 3-Nitrophenyl Direct phenyl substitution without furan; reduced steric bulk
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 5-(Methoxymethyl)furan-2-yl Electron-donating methoxymethyl group; ethyl ester improves lipophilicity
Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Nitrophenyl Nitro group at para position; stronger electron-withdrawing effect

Key Observations :

  • The 3-nitrophenyl-furan group in the target compound introduces steric hindrance and electronic effects distinct from para-substituted analogs .
  • Furan-containing derivatives exhibit enhanced π-π interactions compared to simple phenyl-substituted DHPMs .

Ester Group Modifications

The ester group at C-5 influences solubility and pharmacokinetics:

Compound Name Ester Group Molecular Formula Melting Point (°C) Yield (%) Reference
This compound Methyl C₁₈H₁₆N₃O₇ Not reported Not reported Target
Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Ethyl C₁₄H₁₅N₃O₅ 235–237 72
Benzyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Benzyl C₂₀H₁₈N₃O₅ Not reported Not reported

Key Observations :

  • Methyl esters are more hydrolytically stable than ethyl or benzyl esters, favoring oral bioavailability .
  • Ethyl esters may offer higher synthetic yields under optimized catalytic conditions (e.g., 94% yield with Fe₃O₄ nanoparticles) .

Oxo vs. Thioxo Derivatives

Replacing the 2-oxo group with 2-thioxo alters hydrogen bonding and bioactivity:

Compound Name X (Position 2) Biological Activity Reference
This compound O Potential thymidine phosphorylase inhibition
Methyl 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate S Antioxidant (IC₅₀ = 0.6 mg/mL for DPPH)

Key Observations :

  • Thioxo derivatives exhibit radical scavenging activity, while oxo analogs are more commonly associated with enzyme inhibition .

Key Observations :

  • Nanoparticle catalysts (e.g., Fe₃O₄) improve yields and reduce reaction times compared to traditional acids .
  • Microwave-assisted synthesis enhances efficiency but may require specialized equipment .

Physicochemical Properties

  • Spectral Data : The target compound’s IR spectrum would show characteristic peaks for NH (3238 cm⁻¹), ester C=O (1710 cm⁻¹), and amide C=O (1656 cm⁻¹), similar to analogs .
  • Melting Points : Para-nitrophenyl derivatives (e.g., 235–237°C ) generally have higher melting points than meta-substituted analogs due to crystallinity differences.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for achieving high yield and purity of this compound?

  • Methodological Answer : The Biginelli reaction is a robust starting point for synthesizing tetrahydropyrimidine derivatives. Modifications include refluxing equimolar quantities of the aldehyde (e.g., 3-nitrophenylfuran-2-carbaldehyde), β-keto ester (e.g., methyl acetoacetate), and urea/thiourea derivatives in a mixed solvent system (e.g., acetic acid/acetic anhydride) with sodium acetate as a catalyst. Post-reaction purification via recrystallization (e.g., ethyl acetate/ethanol) typically yields 70–80% purity, which can be further enhanced to >95% using column chromatography .

Q. How can the crystal structure and conformational dynamics of this compound be characterized?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving crystal packing and intramolecular interactions. For similar tetrahydropyrimidines, SC-XRD revealed puckered pyrimidine rings (flattened boat conformations) and dihedral angles >80° between fused aromatic systems. Hydrogen-bonding networks (e.g., C–H···O) stabilize crystal lattices along specific axes, as observed in related structures .

Q. What analytical techniques are suitable for assessing purity and stability?

  • Methodological Answer :

  • Purity : HPLC with UV detection (λ = 254 nm) and reverse-phase C18 columns. Validate with NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).
  • Stability : Conduct accelerated degradation studies under varied pH, temperature, and light exposure. Monitor degradation products via LC-MS .

Q. How can solubility profiles be optimized for in vitro assays?

  • Methodological Answer : Use the shake-flask method to measure solubility in DMSO, ethanol, and aqueous buffers (e.g., PBS). For poor solubility, employ co-solvents (e.g., PEG-400) or formulate as nanoemulsions. Stability in DMSO should be verified over 72 hours at 4°C .

Advanced Research Questions

Q. How can computational modeling predict biological interactions of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinases, receptors). Validate docking poses with induced-fit docking (IFD).
  • Molecular Dynamics (MD) : Run 100-ns simulations (GROMACS/AMBER) to assess ligand-protein stability. Calculate binding free energies via MM-PBSA/GBSA.
  • QSAR : Develop models using descriptors like logP, polar surface area, and substituent electronic effects .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and controls.
  • Purity Verification : Re-test compounds with confirmed purity (HPLC ≥98%) to exclude impurities as confounding factors.
  • Mechanistic Profiling : Use orthogonal assays (e.g., enzyme inhibition + cellular viability) to validate target engagement .

Q. What strategies improve regioselectivity during functionalization of the tetrahydropyrimidine core?

  • Methodological Answer :

  • Substituent Effects : Electron-withdrawing groups (e.g., 3-nitro on phenyl) direct electrophilic substitution to specific positions.
  • Catalysis : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., proline derivatives) enhance regiocontrol.
  • Temperature Modulation : Lower temperatures (0–5°C) favor kinetic control, reducing byproduct formation .

Q. How to design structure-activity relationship (SAR) studies for optimizing pharmacological activity?

  • Methodological Answer :

  • Core Modifications : Systematically vary substituents on the furan (e.g., 3-nitro vs. 4-fluoro) and tetrahydropyrimidine (e.g., methyl vs. ethyl esters).
  • Bioisosteric Replacement : Replace the nitrophenyl group with trifluoromethyl or methoxy derivatives to assess electronic effects.
  • Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bond acceptors and hydrophobic regions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.